molecular formula C9H8N2O2 B124926 2-methylquinoxalinediium-1,4-diolate CAS No. 6639-86-7

2-methylquinoxalinediium-1,4-diolate

Cat. No.: B124926
CAS No.: 6639-86-7
M. Wt: 176.17 g/mol
InChI Key: PZUHHXFIMAEXGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylquinoxalinediium-1,4-diolate typically involves the cyclization of benzofuroxan with aryl- and heteroaryl ethylenes . Another method includes the condensation of 2-methylquinoxaline 1,4-dioxide with p-nitrosodimethylaniline, resulting in a high yield of nitrone . These reactions are usually carried out under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of green chemistry approaches and cost-effective methods has been a focus in recent years to make the production process more sustainable .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-methylquinoxalinediium-1,4-diolate include quinoxaline, 2-methyl-3-benzoylquinoxaline-1,4-dioxide, and 2-methyl-3-benzylquinoxaline-1,4-dioxide . These compounds share structural similarities but differ in their substituents and specific biological activities.

Uniqueness: What sets this compound apart is its dual N-oxide groups, which contribute to its high reactivity and diverse biological activities . This makes it a versatile compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

3-methyl-4-oxidoquinoxalin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUHHXFIMAEXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=O)C2=CC=CC=C2N1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216615
Record name 2-Methylquinoxaline 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-86-7
Record name 2-Methylquinoxaline 1,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6639-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6639-86-7
Source DTP/NCI
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Record name 2-Methylquinoxaline 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylquinoxaline 1,4-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methylquinoxalinediium-1,4-diolate
Reactant of Route 2
2-methylquinoxalinediium-1,4-diolate
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2-methylquinoxalinediium-1,4-diolate
Reactant of Route 4
2-methylquinoxalinediium-1,4-diolate
Reactant of Route 5
2-methylquinoxalinediium-1,4-diolate
Reactant of Route 6
2-methylquinoxalinediium-1,4-diolate

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